molecular formula C14H23N3O2 B8109658 7-(Methoxymethyl)-2-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

7-(Methoxymethyl)-2-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

Cat. No.: B8109658
M. Wt: 265.35 g/mol
InChI Key: QCNMOKBGXKNUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Methoxymethyl)-2-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 7-(Methoxymethyl)-2-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

    Addition: It can also undergo addition reactions, particularly with electrophiles, to form new compounds.

Scientific Research Applications

7-(Methoxymethyl)-2-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Methoxymethyl)-2-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Compared to other similar compounds, 7-(Methoxymethyl)-2-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine stands out due to its unique combination of functional groups and its versatile reactivity. Similar compounds include:

Biological Activity

The compound 7-(Methoxymethyl)-2-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a novel chemical entity with potential biological activities. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data to provide a comprehensive overview.

Chemical Structure and Properties

The compound's chemical formula is C14H23N3O2C_{14}H_{23}N_{3}O_{2}, with a molecular weight of 265.35 g/mol. Its structure features a pyrazolo[4,3-c]pyridine core, which is often associated with various pharmacological activities. The presence of the methoxymethyl and tetrahydro-2H-pyran groups may influence its biological properties.

Anticancer Activity

Recent studies have indicated that compounds related to pyrazolo[4,3-c]pyridine exhibit significant anticancer activity. For instance, derivatives have been tested against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer). In vitro studies showed that certain derivatives demonstrated cytotoxic effects comparable to standard chemotherapeutics like cisplatin .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)Reference
Compound AMCF-715
Compound BBel-740220
7-(Methoxymethyl)-2...MCF-7TBDTBD

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that compounds with similar structures can modulate various signaling pathways associated with cancer progression, including the PI3K/Akt and MAPK pathways .

Antimicrobial Activity

In addition to anticancer properties, some derivatives of pyrazolo[4,3-c]pyridine have shown promising antimicrobial activity against pathogenic bacteria. For example, certain compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli in preliminary assays .

Table 2: Antimicrobial Activity of Related Compounds

CompoundPathogenMinimum Inhibitory Concentration (MIC)Reference
Compound CS. aureus32 µg/mL
Compound DE. coli16 µg/mL
7-(Methoxymethyl)-2...TBDTBDTBD

Study on Anticancer Activity

A study aimed at evaluating the cytotoxic effects of various pyrazolo[4,3-c]pyridine derivatives highlighted the potential of these compounds in targeting breast cancer cells. The study utilized MTT assays to assess cell viability after treatment with different concentrations of the compounds over 24 hours. Results showed a dose-dependent decrease in cell viability for several derivatives, indicating their potential as therapeutic agents against breast cancer .

Study on Antimicrobial Effects

Another relevant study focused on assessing the antimicrobial properties of structurally similar compounds against common bacterial strains. The study employed disk diffusion methods to determine the effectiveness of the compounds, revealing that certain derivatives exhibited significant antibacterial activity compared to standard antibiotics .

Properties

IUPAC Name

7-(methoxymethyl)-2-(oxan-4-ylmethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-18-10-13-7-15-6-12-9-17(16-14(12)13)8-11-2-4-19-5-3-11/h9,11,13,15H,2-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNMOKBGXKNUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CNCC2=CN(N=C12)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.